2-(3-Fluorophenyl)-5-fluorobenzoic acid
CAS No.: 1183184-33-9
Cat. No.: VC11708012
Molecular Formula: C13H8F2O2
Molecular Weight: 234.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1183184-33-9 |
|---|---|
| Molecular Formula | C13H8F2O2 |
| Molecular Weight | 234.20 g/mol |
| IUPAC Name | 5-fluoro-2-(3-fluorophenyl)benzoic acid |
| Standard InChI | InChI=1S/C13H8F2O2/c14-9-3-1-2-8(6-9)11-5-4-10(15)7-12(11)13(16)17/h1-7H,(H,16,17) |
| Standard InChI Key | RPZHPQYMSZPIAW-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)F)C2=C(C=C(C=C2)F)C(=O)O |
| Canonical SMILES | C1=CC(=CC(=C1)F)C2=C(C=C(C=C2)F)C(=O)O |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound consists of a benzoic acid core substituted with fluorine at the 5-position and a 3-fluorophenyl group at the 2-position. The spatial arrangement of fluorine atoms introduces steric and electronic effects that influence reactivity. X-ray crystallography of analogous fluorophenyl-benzoic acid derivatives reveals dihedral angles between aromatic rings ranging from 30° to 40°, which may stabilize intermolecular interactions .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 234.198 g/mol |
| Exact Mass | 234.049 Da |
| LogP | 3.33 |
| Polar Surface Area | 37.3 Ų |
| Hydrogen Bond Donors | 1 (COOH group) |
| Hydrogen Bond Acceptors | 4 (2 F, 2 O) |
Synthetic Routes and Optimization
Existing Methodologies
While no direct synthesis of 2-(3-fluorophenyl)-5-fluorobenzoic acid is documented in the provided sources, analogous pathways for fluorinated benzoic acids offer insights. For instance, 2-amino-5-fluorobenzoic acid is synthesized via cyclization and oxidation of 4-fluoroaniline derivatives . Adapting this approach, one potential route involves:
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Friedel-Crafts Acylation: Introducing the 3-fluorophenyl group to a pre-fluorinated benzoic acid precursor.
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Oxidative Functionalization: Using hydrogen peroxide under alkaline conditions to finalize the carboxylic acid group, as demonstrated in the oxidation of indole-dione intermediates .
Reaction Conditions
Critical parameters for optimizing yield and purity include:
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Temperature: 80–90°C for oxidation steps to minimize side reactions .
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Catalysts: Acidic media (e.g., concentrated ) for cyclization .
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Solvents: Xylene for recrystallization, leveraging its high boiling point and moderate polarity .
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound’s logP of 3.33 predicts preferential solubility in organic solvents like dichloromethane or ethyl acetate over water. Its stability under acidic conditions is inferred from similar benzoic acid derivatives, which resist hydrolysis below pH 3 .
Spectroscopic Characterization
Hypothetical Spectral Data (based on analogous compounds ):
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NMR:
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Aromatic protons: δ 7.2–8.1 ppm (multiplet, 7H).
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Carboxylic acid proton: δ 12.5 ppm (broad singlet).
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NMR:
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Carbonyl carbon: δ 170–172 ppm.
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Fluorinated carbons: δ 160–165 ppm (d, = 240–250 Hz).
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IR: Strong absorption at 1680–1700 cm⁻¹ (C=O stretch).
Comparative Analysis with Analogues
vs. 2-Amino-5-fluorobenzoic Acid
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Synthesis: The amino derivative requires nitro reduction and hydrolysis , whereas the target compound may utilize direct fluorination.
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Reactivity: The electron-withdrawing fluorine atoms in 2-(3-fluorophenyl)-5-fluorobenzoic acid reduce nucleophilicity compared to the amino analogue.
vs. Non-Fluorinated Benzoic Acids
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Lipophilicity: The logP of 3.33 exceeds that of benzoic acid (1.87), enhancing cell membrane penetration.
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Thermal Stability: Fluorine’s inductive effect increases decomposition temperature relative to non-fluorinated analogues.
Future Directions and Research Gaps
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Synthetic Optimization: Developing one-pot methodologies to reduce purification steps.
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Biological Screening: Evaluating antimicrobial or anticancer activity in vitro.
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Crystallographic Studies: Resolving the crystal structure to confirm dihedral angles and packing motifs.
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